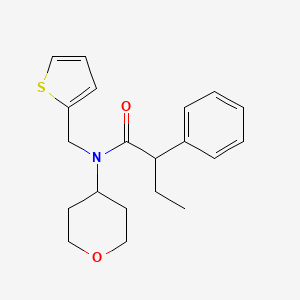
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a phenyl group, a tetrahydropyran ring, and a thiophene moiety, makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Tetrahydropyran Ring: Starting with a suitable precursor, such as 4-hydroxybutanal, the tetrahydropyran ring can be formed through an intramolecular cyclization reaction under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the phenyl ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the thiophene ring can involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene moiety.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted phenyl or thiophene derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The phenyl and thiophene groups might engage in π-π interactions or hydrogen bonding with target molecules, while the amide group could participate in hydrogen bonding or act as a hydrogen bond acceptor.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but lacks the thiophene moiety.
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide: Similar but without the phenyl group.
2-phenyl-N-(thiophen-2-ylmethyl)butanamide: Similar but without the tetrahydropyran ring.
Uniqueness
The presence of both the tetrahydropyran ring and the thiophene moiety in 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide makes it unique compared to the similar compounds listed above. This combination of functional groups can confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxan-4-yl)-2-phenyl-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-19(16-7-4-3-5-8-16)20(22)21(15-18-9-6-14-24-18)17-10-12-23-13-11-17/h3-9,14,17,19H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGZRHLAYGLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
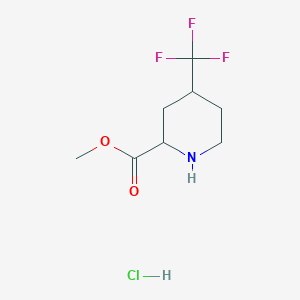
![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)
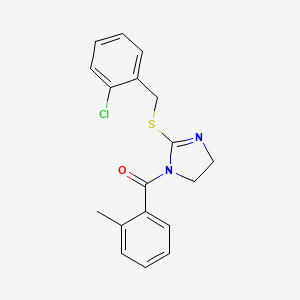
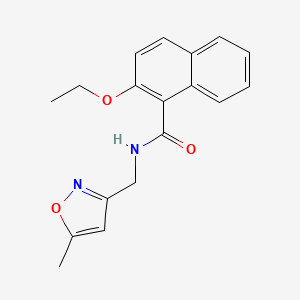
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

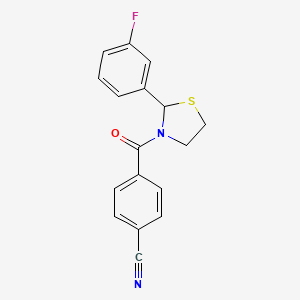
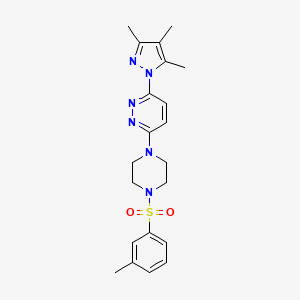

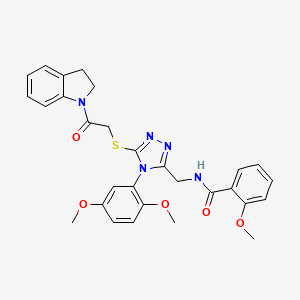
![3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2734516.png)
